N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that combines a pyrimidine ring with a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the pyrimidine ring, followed by the introduction of the amino and nitro groups, and finally, the attachment of the benzylamine moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, typically using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various amino-substituted compounds.
Scientific Research Applications
N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine include other pyrimidine derivatives and benzylamine-containing molecules. Examples include:
- 2-Amino-4,6-dimethoxypyrimidine
- 4-Amino-2,6-dimethoxypyrimidine
- Benzylamine derivatives with various substituents
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-N-benzyl-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10(2)8-18-15-19-13(16)12(21(22)23)14(20-15)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H4,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLKFMVROPFSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646327 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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